molecular formula C17H16O3 B12909105 3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3h)-one CAS No. 72181-93-2

3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3h)-one

Katalognummer: B12909105
CAS-Nummer: 72181-93-2
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: HGLSEHOROASYDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The methoxy, methyl, and phenyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of catalysts, high-throughput synthesis techniques, and purification methods such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Various substitution reactions can be employed to introduce or modify substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a precursor in industrial chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxy-4,7-dimethylisobenzofuran-1(3H)-one: Lacks the phenyl group.

    4,7-Dimethyl-3-phenylisobenzofuran-1(3H)-one: Lacks the methoxy group.

    3-Phenylisobenzofuran-1(3H)-one: Lacks both methoxy and methyl groups.

Uniqueness

The presence of the methoxy, methyl, and phenyl groups in 3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one may confer unique chemical properties, such as increased stability, reactivity, or specific interactions with biological targets.

Eigenschaften

CAS-Nummer

72181-93-2

Molekularformel

C17H16O3

Molekulargewicht

268.31 g/mol

IUPAC-Name

3-methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C17H16O3/c1-11-9-10-12(2)15-14(11)16(18)20-17(15,19-3)13-7-5-4-6-8-13/h4-10H,1-3H3

InChI-Schlüssel

HGLSEHOROASYDZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)C)C(OC2=O)(C3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.